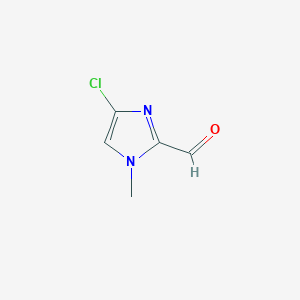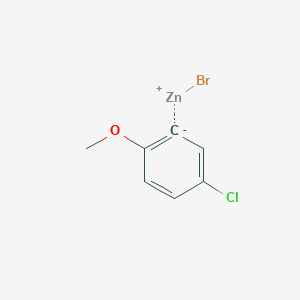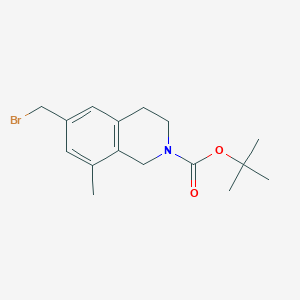
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 1st position of the pyrazole ring, along with an acetamide group attached to the 3rd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide typically involves the bromination of 1-methylpyrazole followed by acylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as N-(4-azido-1-methyl-1H-pyrazol-3-yl)acetamide or N-(4-thio-1-methyl-1H-pyrazol-3-yl)acetamide can be formed.
Oxidation Products: N-oxides of the pyrazole ring.
Reduction Products: Dehalogenated pyrazole derivatives.
Applications De Recherche Scientifique
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the acetamide group, making it less versatile in certain reactions.
1-Methyl-3-acetyl-4-bromo-1H-pyrazole: Similar structure but with an acetyl group instead of an acetamide group.
4-Bromo-1H-pyrazole: Lacks the methyl and acetamide groups, resulting in different reactivity and applications.
Uniqueness
N-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetamide is unique due to the presence of both the bromine atom and the acetamide group, which confer specific reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.
Propriétés
Formule moléculaire |
C6H8BrN3O |
|---|---|
Poids moléculaire |
218.05 g/mol |
Nom IUPAC |
N-(4-bromo-1-methylpyrazol-3-yl)acetamide |
InChI |
InChI=1S/C6H8BrN3O/c1-4(11)8-6-5(7)3-10(2)9-6/h3H,1-2H3,(H,8,9,11) |
Clé InChI |
NAIWBJYBTSIZMY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NN(C=C1Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


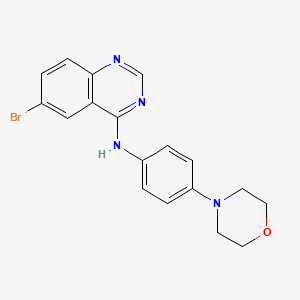
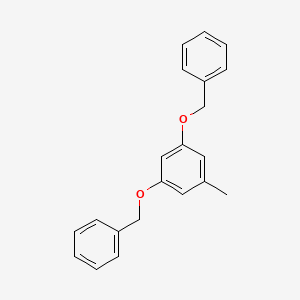
![1-[2-(4-Fluorophenoxy)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13917874.png)
![N-[(3-ethoxy-5-fluorophenyl)methyl]-5-fluoro-2-methoxybenzamide](/img/structure/B13917883.png)
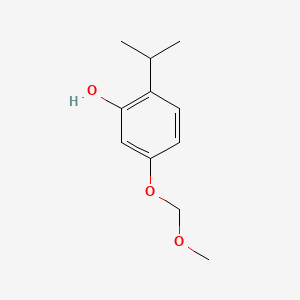
![tert-Butyl 7-ethynyl-1-azaspiro[3.5]nonane-1-carboxylate](/img/structure/B13917911.png)
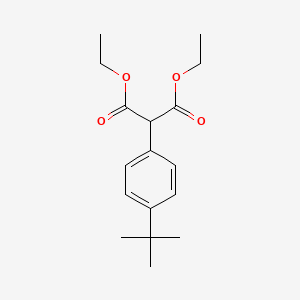
![2-[2-[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethanamine](/img/structure/B13917924.png)
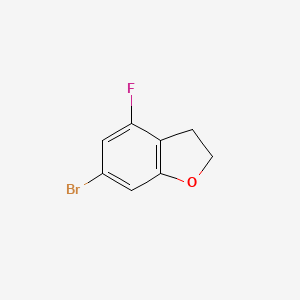
![Tert-butyl 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B13917952.png)
